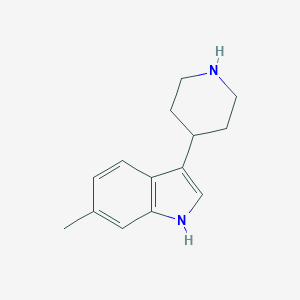

6-methyl-3-(piperidin-4-yl)-1H-indole

描述

6-methyl-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry. The presence of the piperidine ring further enhances the compound’s potential for various pharmacological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, 4-chloropiperidine can react with the indole derivative in the presence of a base such as potassium carbonate.

Methylation: The final step involves the methylation of the indole ring at the 6-position, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反应分析

Oxidation Reactions

The indole ring undergoes oxidation at specific positions depending on the reagents used:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic medium) | Oxindole derivatives | |

| Side-chain oxidation | CrO₃ in H₂SO₄ | Ketone or carboxylic acid derivatives |

Key Findings :

-

Potassium permanganate selectively oxidizes the indole’s pyrrole ring to form oxindole derivatives, preserving the piperidine moiety.

-

Chromium trioxide targets methyl or alkyl side chains, yielding ketones or carboxylic acids under controlled conditions.

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Indole ring reduction | H₂/Pd-C in ethanol | 2,3-Dihydroindole derivatives | |

| Piperidine reduction | NaBH₄ or LiAlH₄ | Saturated piperidine analogs |

Key Findings :

-

Catalytic hydrogenation reduces the indole’s double bond, generating 2,3-dihydroindole without affecting the piperidine ring.

-

Borohydrides selectively reduce carbonyl groups if present in modified derivatives .

Electrophilic Substitution

The indole core undergoes electrophilic substitution at the 2- and 3-positions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Halogenation | Br₂ in CHCl₃ | 2-Bromo or 3-bromo derivatives | |

| Nitration | HNO₃/H₂SO₄ at 0°C | 5-Nitroindole analogs |

Key Findings :

-

Bromination occurs preferentially at the 3-position due to electron-donating effects of the piperidine group .

-

Nitration under mild conditions avoids ring degradation, yielding 5-nitro products .

Acylation and Alkylation

The piperidine nitrogen serves as a nucleophilic site for these reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, base (e.g., Et₃N) | N-Acetylpiperidine derivatives | |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperidine analogs |

Key Findings :

-

Acylation with acyl chlorides proceeds efficiently in dichloromethane, yielding stable amides.

-

Alkylation reactions require polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen .

Nucleophilic Reactions

The compound reacts with Grignard reagents and organometallics:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Grignard addition | RMgX (R = alkyl/aryl) | Indole-substituted alcohols | |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl indole derivatives |

Key Findings :

-

Grignard reagents add to the indole’s 3-position, forming secondary alcohols .

-

Cross-coupling reactions enable the introduction of aryl groups at the 5-position .

Stability and Reactivity Considerations

-

Acid Sensitivity : The piperidine ring undergoes protonation in strong acids, altering reactivity.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

-

Solvent Effects : Reactions in polar solvents (e.g., DMSO) accelerate substitution but may promote side reactions .

科学研究应用

Medicinal Chemistry

6-Methyl-3-(piperidin-4-yl)-1H-indole is explored for its potential therapeutic effects, including:

- Analgesic Properties: Studies indicate that this compound may exhibit pain-relieving effects similar to those of existing analgesics.

- Anticancer Activity: Research has shown promising results in inhibiting cancer cell proliferation through modulation of specific signaling pathways .

Pharmacological Studies

The compound serves as a ligand in receptor binding studies, helping to elucidate mechanisms of action for various biological targets. It has been investigated for:

- Binding Affinity: Evaluations of its interaction with neurotransmitter receptors have shown potential for developing novel psychotropic medications .

Biochemical Research

In biochemical applications, this compound is used to study enzyme modulation and metabolic pathways:

- Enzymatic Assays: The compound's effects on enzyme activity are assessed to understand its role in metabolic regulation .

Material Science

This compound is utilized in the development of new materials with specific electronic or optical properties:

- Nanotechnology Applications: It is being investigated for use in nanomedicine and drug delivery systems, where nanoparticles containing this compound can enhance targeted delivery capabilities .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 6-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The piperidine ring can enhance the binding affinity and selectivity of the compound.

相似化合物的比较

Similar Compounds

6-methyl-3-(piperidin-4-yl)-1H-pyrrolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of an indole ring.

6-methyl-3-(piperidin-4-yl)-1H-quinoline: Similar structure but with a quinoline ring instead of an indole ring.

Uniqueness

6-methyl-3-(piperidin-4-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which provides a distinct pharmacological profile. The methyl group at the 6-position further enhances its chemical properties, making it a valuable compound for various applications.

生物活性

Overview

6-Methyl-3-(piperidin-4-yl)-1H-indole is a compound characterized by its unique structure, which includes an indole core and a piperidine ring. This structural combination is significant as it influences the compound's biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The compound has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and analgesic properties.

The chemical structure of this compound can be represented as follows:

This molecular formula indicates the presence of both nitrogen-containing rings, which contribute to its biological activity through various mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The indole core can engage with various receptors and enzymes, while the piperidine ring enhances binding affinity and selectivity. The compound has been shown to modulate several biochemical pathways, potentially influencing processes such as cell signaling and metabolic regulation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A series of derivatives based on this scaffold were synthesized and tested against cancer cell lines, revealing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring significantly influenced anticancer efficacy .

Case Studies

- Antimalarial Activity : A related study synthesized a series of piperidinyl indoles, including derivatives of this compound. One compound demonstrated antimalarial activity against both drug-resistant and sensitive strains of Plasmodium falciparum, with an EC50 value around 3 μM. This finding underscores the potential of this compound class in addressing malaria .

- Analgesic Effects : The analgesic properties of piperidine derivatives have been well-documented. Investigations into this compound suggest it may act through opioid receptors or other pain modulation pathways, warranting further exploration in pain management therapies .

Synthesis and Research Applications

The synthesis of this compound typically involves:

- Formation of the Indole Ring : Using Fischer indole synthesis.

- Introduction of the Piperidine Ring : Through nucleophilic substitution reactions.

- Methylation : At the 6-position using methyl iodide.

These synthetic routes allow for the generation of various derivatives that can be screened for enhanced biological activities.

属性

IUPAC Name |

6-methyl-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-3,8-9,11,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEXUCXUFCKMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611806 | |

| Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-45-4 | |

| Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。